XZH-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

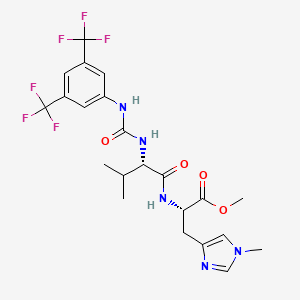

C22H25F6N5O4 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C22H25F6N5O4/c1-11(2)17(18(34)31-16(19(35)37-4)8-15-9-33(3)10-29-15)32-20(36)30-14-6-12(21(23,24)25)5-13(7-14)22(26,27)28/h5-7,9-11,16-17H,8H2,1-4H3,(H,31,34)(H2,30,32,36)/t16-,17-/m0/s1 |

InChI Key |

XTYDRDGSHBFNRY-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of XZH-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZH-5 is a synthetic, cell-permeable, non-peptide small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Developed through structure-based design, this compound targets the phosphorylation of STAT3 at the Tyr705 residue, a critical step in its activation.[1][2][3][4] By inhibiting STAT3 phosphorylation, this compound effectively blocks STAT3 signaling pathways that are constitutively activated in a variety of human cancers, including breast, pancreatic, rhabdomyosarcoma, and hepatocellular carcinoma.[1][2][5] This inhibition leads to the downregulation of STAT3 downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1, Bcl-2, and Survivin.[1][2] Consequently, this compound induces apoptosis, reduces colony formation, and inhibits cell migration in cancer cells expressing elevated levels of phosphorylated STAT3.[1][2] Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential as a valuable component of combination cancer therapies.[2]

Core Mechanism of Action

This compound functions as a direct inhibitor of STAT3 phosphorylation. Computer modeling and docking simulations suggest that this compound binds to the SH2 domain of STAT3, specifically targeting the phosphotyrosine 705 (pY705) binding site and a side pocket.[1] This binding competitively inhibits the phosphorylation of STAT3 at Tyr705, which is a requisite step for its dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes.[1][2]

Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cell surface receptors. This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 then forms homodimers or heterodimers with other STAT proteins, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes, driving their transcription.

This compound disrupts this cascade by preventing the initial phosphorylation of STAT3. This blockade inhibits all subsequent downstream events, leading to the observed anti-cancer effects.

Quantitative Data

The inhibitory effects of this compound have been quantified across various cancer cell lines and assays. The following tables summarize the available data.

Table 1: IC50 Values of this compound and its Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound Analogue | Breast Cancer | Breast | 6.5 |

| This compound Analogue | Pancreatic Cancer | Pancreatic | 7.6 |

Data from a study on this compound analogues.

Table 2: Dose-Dependent Effects of this compound on STAT3 Phosphorylation and Cell Viability

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Effect on Cell Viability |

| MDA-MB-231 | Breast | 25, 50 | Dose-dependent reduction | Significant decrease |

| SUM159 | Breast | 25, 50 | Dose-dependent reduction | Significant decrease |

| PANC-1 | Pancreatic | 25, 50 | Dose-dependent reduction | Significant decrease |

| SW1990 | Pancreatic | 25, 50 | Dose-dependent reduction | Significant decrease |

| RH28 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |

| RH30 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |

| RD2 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |

Qualitative descriptions are based on Western blot and cell viability assay results from cited literature.[1][2]

Table 3: In Vivo Toxicity Assessment of this compound

| Animal Model | Dosage | Administration Route | Observation | Outcome |

| NOD/SCID Mice | 100 mg/kg | Subcutaneous (every other day for two weeks) | Body weight | No significant loss |

This suggests low toxicity of this compound at the tested dose in this model.[2]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of STAT3.

Detailed Steps:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in appropriate culture medium and grow to 60-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO (vehicle control) for the desired duration (e.g., 8 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cells.

Detailed Steps:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with various concentrations of this compound. In combination studies, cells can be co-treated with this compound and a chemotherapeutic agent (e.g., Doxorubicin or Gemcitabine).[2]

-

Incubation: Incubate the cells for a specified period (e.g., 36 hours).[2]

-

Viability Measurement: Measure cell viability using a commercially available kit, such as the CyQUANT NF Kit. This involves removing the medium, adding a dye solution that fluoresces upon binding to cellular nucleic acids, incubating, and then measuring the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm).[2]

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for a specified time (e.g., 2 or 8 hours).[2]

-

Caspase Activity Measurement: Measure caspase-3/7 activity using a commercially available kit (e.g., Apo-One Caspase-3/7 Reagent). Add the reagent to each well, incubate, and measure the fluorescence at the specified excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission). An increase in fluorescence indicates an increase in caspase activity and apoptosis.[2]

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.

Detailed Steps:

-

Pre-treatment: Treat cancer cells at 60-80% confluency with this compound (e.g., 25 µM or 50 µM) for a short duration (e.g., 2 hours).[2]

-

Seeding: After treatment, digest the cells, count viable cells, and seed a low number of cells (e.g., 1000 cells) per 100 mm dish in fresh medium without this compound.

-

Incubation: Culture the cells for an extended period (e.g., 14 days) to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies to determine the effect of this compound on the long-term survival and proliferation of the cells.[2]

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory ability of cancer cells.

Detailed Steps:

-

Create Monolayer: Grow cancer cells to 100% confluency in a culture dish.

-

Create Wound: Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Wash the cells to remove debris and treat them with this compound or DMSO for a short period (e.g., 2 hours).[2]

-

Incubation and Imaging: Replace the treatment medium with fresh culture medium and incubate the cells. Capture images of the scratch at the beginning of the experiment and after a specified time (e.g., 48 hours) to monitor cell migration into the wound area.[2]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to this compound treatment.

Detailed Steps:

-

Transfection: Co-transfect cells (e.g., HeLa or HEK293) with a STAT3-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: Treat the transfected cells with this compound at various concentrations. In some experiments, cells can be stimulated with IL-6 to induce STAT3 activity.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Conclusion

This compound is a potent and selective small molecule inhibitor of STAT3 phosphorylation. Its mechanism of action is well-characterized, involving the direct inhibition of STAT3 activation, which in turn suppresses the expression of key genes involved in cancer cell proliferation and survival. The preclinical data strongly support the potential of this compound as a therapeutic agent for cancers with constitutively active STAT3 signaling, both as a monotherapy and in combination with existing chemotherapeutic drugs. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Novel small molecule, this compound, inhibits constitutive and interleukin-6-induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

XZH-5: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] This document provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data from preclinical studies.

Core Compound Details

| Identifier | Value |

| IUPAC Name | 2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este |

| CAS Number | 1360562-98-6[4] |

| Chemical Formula | C₂₂H₂₅F₆N₅O₄[4] |

| Molecular Weight | 537.46 g/mol [4] |

| Exact Mass | 537.1811[4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the diagram below. The key steps include the coupling of Boc-L-Valine with L-Histidine methyl ester, followed by deprotection and subsequent reaction with a custom phenyl isocyanate reagent.

Mechanism of Action: STAT3 Signaling Inhibition

This compound is designed to directly bind to the Src Homology 2 (SH2) domain of the STAT3 monomer, specifically at the phosphorylated tyrosine 705 (pY705) binding site.[1] This binding competitively inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[1][5] The inhibition of STAT3 signaling leads to the downregulation of its downstream target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][6]

Notably, studies have shown that this compound selectively inhibits STAT3 phosphorylation. For instance, it blocks IL-6-induced STAT3 activation but does not affect IFN-γ-induced STAT1 phosphorylation.[1][2] Furthermore, key signaling pathways such as mTOR, JAK2, AKT, and ERK are not affected by this compound treatment.[1][7]

Quantitative Data Summary

The biological effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Inhibition of STAT3 Phosphorylation and Downstream Gene Expression

| Cell Line | Treatment | p-STAT3 Reduction | Bcl-2 mRNA | Bcl-xL mRNA | Cyclin D1 mRNA | Survivin mRNA |

| MDA-MB-231 | This compound (8h) | Dose-dependent | Downregulated | Downregulated | Downregulated | Downregulated |

| SUM159 | This compound (8h) | Dose-dependent | Downregulated | Downregulated | Downregulated | Downregulated |

| PANC-1 | This compound (8h) | Dose-dependent | Downregulated | No change | Downregulated | No change |

| SW1990 | This compound (8h) | Dose-dependent | No change | No change | No change | Downregulated |

| Data compiled from RT-PCR analysis following an 8-hour treatment with this compound.[1][7] |

Table 2: Induction of Apoptosis and Cytotoxicity

| Cell Line | This compound Conc. | Treatment Time | Apoptosis Induction |

| MDA-MB-231 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |

| SUM159 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |

| PANC-1 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |

| SW1990 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |

| MDA-MB-231 | 15µM / 20µM | 36 hours | Synergistic cytotoxicity with Doxorubicin (2.5 µM) |

| PANC-1 | 15µM / 20µM | 36 hours | Synergistic cytotoxicity with Gemcitabine (250 nM) |

| Apoptosis confirmed by Western Blot for cleaved PARP and Caspase-3 and Caspase-3/7 activity assays.[1][2][7] |

Detailed Experimental Protocols

Inhibition of IL-6-Induced STAT3 Phosphorylation

-

Cell Culture: Seed MCF-7 or ASPC-1 cells, which have low endogenous p-STAT3 levels.[1]

-

Serum Starvation: Culture cells in serum-free medium for 24 hours.[2]

-

Pre-treatment: Treat cells with this compound (e.g., 50 µM) for 2 hours.[1][2]

-

Stimulation: Add IL-6 (e.g., 50 ng/ml) and incubate for 30 minutes.[1][2]

-

Lysis and Analysis: Harvest cell lysates and analyze for p-STAT3 (Tyr705) and total STAT3 levels via Western Blot.[2]

Apoptosis Assay (Caspase-3/7 Activity)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PANC-1) into a 96-well plate.[1][2]

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 or 8 hours).[1][2]

-

Reagent Addition: Add 100 µl of Apo-One® Caspase-3/7 reagent to each well.[1][2]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[1][2]

-

Fluorescence Measurement: Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1][2]

Colony Formation Assay

-

Cell Seeding & Pre-treatment: Seed MDA-MB-231 or PANC-1 cells. At 60-80% confluency, treat with this compound (e.g., 25 µM or 50 µM) for 2 hours.[1][2]

-

Re-seeding: Digest the cells and re-seed a low number of viable cells (e.g., 1000 cells) onto a 100 mm dish in fresh medium.[1][2]

-

Incubation: Culture for approximately 14 days to allow for colony formation.[1][2]

-

Staining and Analysis: Fix the colonies with ice-cold methanol and stain with crystal violet. Count the number of colonies to assess the long-term effects of the compound.[1][2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-231, SUM159) with this compound or DMSO control for 8 hours at 60-80% confluency.[7]

-

RNA Extraction: Collect total RNA from the cells using a suitable kit (e.g., RNeasy Kits).[7]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

PCR Amplification: Perform PCR using primers for STAT3 downstream target genes (e.g., Cyclin D1, Survivin, Bcl-xL, Bcl-2) and a housekeeping gene (e.g., GAPDH).[7]

-

Analysis: Analyze the PCR products via gel electrophoresis to determine the relative mRNA expression levels.[7]

References

- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the STAT3 Inhibitor XZH-5

This document provides a comprehensive technical overview of the compound this compound, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Introduction

This compound is a non-peptide, cell-permeable small molecule developed through structure-based drug design to target STAT3 phosphorylation.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide range of human cancers, including breast, pancreatic, liver, and rhabdomyosarcoma, making it a critical target for therapeutic intervention.[2][4][5][6] this compound has emerged as a promising lead compound that selectively inhibits this pathway, leading to anti-tumor effects.[4][5]

Chemical Properties:

-

IUPAC Name: 2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este[7]

-

CAS Number: 1360562-98-6[7]

-

Molecular Formula: C22H25F6N5O4[7]

-

Molecular Weight: 537.46 g/mol [7]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the STAT3 signaling pathway. Its primary mechanism involves the direct inhibition of STAT3 phosphorylation at the Tyr705 residue.[3][5][8] This phosphorylation event is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor.

By blocking this phosphorylation, this compound effectively prevents STAT3 from regulating the expression of its downstream target genes, which are crucial for tumor cell survival, proliferation, and angiogenesis.[4][9] These target genes include anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin, as well as cell cycle regulators like Cyclin D1.[2][4][6] The inhibition of STAT3 by this compound ultimately leads to the induction of apoptosis and a reduction in the migratory and colony-forming abilities of cancer cells.[4][6][8]

Notably, this compound demonstrates selectivity for STAT3, as it does not inhibit the IFN-γ-induced phosphorylation of the related STAT1 protein.[4][5] Furthermore, studies have shown that this compound does not significantly affect other major signaling pathways such as mTOR, JAK2, AKT, and ERK.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation and Downstream Effects

| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Reference |

|---|---|---|---|---|---|

| RD2, RH28, RH30 | Rhabdomyosarcoma | 12.5 - 25 | 8h | Dose-dependent reduction in p-STAT3 | [4] |

| MDA-MB-231, SUM159 | Breast Cancer | 10 - 50 | 8h | Dose-dependent reduction in p-STAT3 | [3] |

| PANC-1, SW1990 | Pancreatic Cancer | 10 - 50 | 8h | Dose-dependent reduction in p-STAT3 | [3] |

| RH30 | Rhabdomyosarcoma | 25 | 8h | Reduced STAT3 DNA binding ability | [4] |

| MDA-MB-231, SUM159 | Breast Cancer | Not specified | 8h | Downregulation of Bcl-2, Bcl-xL, CyclinD1, Survivin mRNA | [6] |

| PANC-1 | Pancreatic Cancer | Not specified | 8h | Downregulation of Bcl-2, Cyclin D1 mRNA |[6] |

Table 2: Effects on Cell Viability, Apoptosis, and Migration

| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Effect | Reference |

|---|---|---|---|---|---|---|

| RD2, RH28, RH30 | Rhabdomyosarcoma | Apoptosis | 12.5 - 25 | Not specified | Increased cleavage of PARP and Caspase-3 | [4] |

| MDA-MB-231, PANC-1 | Breast, Pancreatic | Colony Formation | Not specified | 2h | Remarkable reduction in colony formation | [6] |

| MDA-MB-231, PANC-1 | Breast, Pancreatic | Cell Migration | Not specified | 2h (treatment) | Reduced cell migration ability after 48h |[1][6] |

Table 3: Synergistic Effects with Chemotherapeutic Agents

| Cell Line | Cancer Type | Chemotherapeutic | This compound Conc. (µM) | Duration | Effect | Reference |

|---|---|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Doxorubicin (2.5 µM) | 15, 20 | 36h | Significantly reduced viable cell numbers | [3][6] |

| PANC-1 | Pancreatic Cancer | Gemcitabine (250 nM) | 15, 20 | 36h | Significantly reduced viable cell numbers |[3][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, synthesized from the cited literature.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of STAT3 and other proteins.

-

Cell Treatment: Culture cells to 60-80% confluence and treat with various concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 8 hours).[3]

-

Lysis: Harvest cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3][4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Reverse Transcription PCR (RT-PCR)

This protocol is used to measure the mRNA expression levels of STAT3 target genes.

-

Cell Treatment & RNA Extraction: Treat cells with this compound or DMSO for 8 hours. Collect total RNA from the cells using a commercial kit (e.g., RNeasy Kits).[1][3]

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR amplification of the cDNA using primers specific for target genes (e.g., Bcl-2, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH) for normalization.[3][4] A typical PCR cycle is: 5 min at 94°C; followed by 25-30 cycles of 30s at 94°C, 30s at 55°C, and 30s at 72°C; with a final extension of 5 min at 72°C.[1][3]

-

Analysis: Analyze the PCR products by agarose gel electrophoresis and visualize them under UV light. Quantify band intensity relative to the housekeeping gene.

Cell Viability and Apoptosis Assays

These protocols assess the impact of this compound on cell survival.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well.[3][6]

-

Treatment: Treat cells with this compound alone or in combination with other chemotherapeutic agents (e.g., Doxorubicin, Gemcitabine) for the desired duration (e.g., 36 hours).[3][6]

-

Viability Measurement: Measure cell viability using a fluorescent dye-based kit (e.g., CyQUANT NF Kit) according to the manufacturer's instructions.[6]

-

Apoptosis Measurement: Measure apoptosis by detecting caspase activity. After treatment (e.g., 2 or 8 hours), add a reagent like Apo-One Caspase-3/7 to each well, incubate, and measure fluorescence (e.g., 485 nm excitation / 530 nm emission).[1][3]

Colony Formation Assay

This long-term assay evaluates the effect of this compound on the ability of single cells to form colonies.

-

Treatment: Treat confluent cells with this compound for a short duration (e.g., 2 hours) to inhibit STAT3 without inducing significant immediate cell death.[1][3][6]

-

Seeding: Digest the cells and re-seed a specific number of viable cells (e.g., 1000 cells) into a 100 mm dish containing fresh medium without this compound.[3][6]

-

Incubation: Culture the cells for approximately two weeks to allow for colony growth.[3][6]

-

Staining and Counting: Fix the colonies with ice-cold methanol and stain them with a solution like 1% crystal violet. Count the number of visible colonies.[3][6]

Synthesis

This compound and its analogues have been successfully designed and synthesized.[10] The development involved a structure-based design approach targeting the SH2 domain of STAT3, which is critical for its activation. This has led to the identification of lead compounds with IC50 values as low as 6.5 µM in breast cancer cells and 7.6 µM in pancreatic cancer cells, establishing a preliminary structure-activity relationship (SAR) for this class of inhibitors.[10]

Conclusion

This compound is a well-characterized STAT3 inhibitor with demonstrated preclinical efficacy across multiple cancer types. Its selective mechanism of action, which involves blocking STAT3 phosphorylation, leads to the downregulation of key survival and proliferation genes, ultimately inducing apoptosis in cancer cells.[4][6] Furthermore, its ability to enhance the efficacy of standard chemotherapeutic agents highlights its potential in combination therapies.[2][3][6] The data suggest that this compound is a valuable lead compound for the development of targeted therapies for cancers harboring constitutively active STAT3 signaling.[4][5]

References

- 1. journals.plos.org [journals.plos.org]

- 2. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 4. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|XZH5 [dcchemicals.com]

- 10. Design, synthesis and evaluation of this compound analogues as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

XZH-5: A Technical Guide to a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, including breast, pancreatic, and rhabdomyosarcoma.[1][2] this compound demonstrates significant anti-cancer activity in preclinical models by inhibiting STAT3 phosphorylation at the critical Tyr705 residue, leading to the downregulation of STAT3 target genes, induction of apoptosis, and suppression of cancer cell proliferation, colony formation, and migration.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent.

Discovery and Design

This compound was identified through a rational, structure-based drug design approach targeting the STAT3 protein.[1][3] Computer modeling and docking simulations were employed to develop a small molecule that could bind directly to the phosphorylated tyrosine 705 (pY705) binding site within the SH2 domain of the STAT3 monomer.[1][2] This targeted approach aimed to create a non-peptide mimetic that could effectively disrupt STAT3 dimerization and subsequent downstream signaling. The design of this compound and its analogues represents a promising strategy for the development of targeted cancer therapies.[5]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2][4] This inhibition prevents the homodimerization of STAT3 monomers, a critical step for their translocation into the nucleus and subsequent transcriptional activity.[2] The selectivity of this compound for STAT3 has been demonstrated, as it does not significantly affect the phosphorylation of other kinases such as JAK1, JAK2, AKT, or ERK at effective concentrations.[2]

Signaling Pathway

The binding of this compound to the STAT3 SH2 domain disrupts the IL-6-induced STAT3 signaling cascade, a key pathway for cancer cell proliferation and survival. By preventing STAT3 phosphorylation, this compound effectively blocks the nuclear translocation of STAT3 and the subsequent transcription of its downstream target genes.[2][4]

Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.

Preclinical Data

The anti-cancer effects of this compound have been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum therapeutic agent.

Quantitative Data Summary

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MDA-MB-231 | Breast Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |

| SUM159 | Breast Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |

| PANC-1 | Pancreatic Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |

| SW1990 | Pancreatic Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |

| RH30 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |

| RD2 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |

| RH28 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |

| MDA-MB-231 | Breast Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |

| SUM159 | Breast Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |

| PANC-1 | Pancreatic Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |

| SW1990 | Pancreatic Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |

| MDA-MB-231 | Breast Cancer | Colony Formation | Reduced colony formation | Significant reduction with 25µM & 50µM | [4] |

| PANC-1 | Pancreatic Cancer | Colony Formation | Reduced colony formation | Significant reduction with 25µM & 50µM | [4] |

| MDA-MB-231 | Breast Cancer | Cell Migration | Reduced cell migration | Dose-dependent reduction | [4] |

| PANC-1 | Pancreatic Cancer | Cell Migration | Reduced cell migration | Dose-dependent reduction | [4] |

| MDA-MB-231 | Breast Cancer | Combination Therapy | Enhanced Doxorubicin cytotoxicity | Significant reduction in cell viability | [1] |

| PANC-1 | Pancreatic Cancer | Combination Therapy | Enhanced Gemcitabine cytotoxicity | Significant reduction in cell viability | [1] |

IC50 values for this compound have been reported to be as low as 6.5µM in breast cancer cell lines and 7.6µM in pancreatic cancer cell lines for its analogues.[5]

In Vivo Studies

Preliminary in vivo studies have been conducted in 4- to 5-week-old female non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[1] Subcutaneous administration of this compound at a dose of 100 mg/kg every other day for two weeks did not result in significant body weight loss, suggesting a favorable toxicity profile at this dose.[1] Further in vivo efficacy studies are warranted to establish a clear therapeutic window and anti-tumor activity in animal models.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Western Blot Analysis

This protocol is used to detect the levels of total and phosphorylated STAT3.

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Methodology:

-

Cell Lysis: Cells are lysed in cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

Reagent Addition: After the desired incubation period, a luminogenic caspase-3/7 substrate is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.

-

Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a plate reader.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Seeding: A low density of viable cells is seeded into new culture dishes.

-

Incubation: Cells are allowed to grow for 10-14 days until visible colonies form.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies containing at least 50 cells is counted.

Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of cells to migrate and close a "wound" created in a cell monolayer.

Methodology:

-

Monolayer Culture: Cells are grown to confluence in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a scratch in the monolayer.

-

Treatment: The cells are washed to remove debris and then treated with this compound.

-

Imaging: The wound closure is monitored and imaged at different time points.

-

Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.

Synthesis

A detailed protocol for the synthesis of this compound has been described in the literature.[5] The synthesis involves a multi-step process that can be adapted for the generation of analogues for structure-activity relationship (SAR) studies.[5] Researchers interested in synthesizing this compound should refer to the primary literature for the specific reaction conditions and characterization data.[5]

Clinical Development

As of the date of this publication, there is no publicly available information regarding any clinical trials of this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate that selectively targets the STAT3 signaling pathway. Its potent anti-proliferative and pro-apoptotic effects in various cancer models, coupled with a favorable preliminary safety profile, highlight its potential for further development as a targeted cancer therapeutic. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation, particularly comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic studies, are necessary to advance this compound towards clinical evaluation.

References

- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 5. Design, synthesis and evaluation of this compound analogues as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

XZH-5: A Targeted Approach to STAT3 Inhibition for Cancer Therapy

An In-depth Technical Guide on the Identification and Validation of the STAT3 Inhibitor XZH-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, playing a pivotal role in tumor cell proliferation, survival, and migration. This central role has rendered STAT3 a promising molecular target for cancer therapeutics. This technical guide details the identification and validation of this compound, a non-peptide, cell-permeable small molecule designed to inhibit STAT3 phosphorylation. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action, target engagement, and anti-cancer effects of this compound. Quantitative data on its inhibitory effects and detailed protocols for key validation experiments are provided to support further research and development of this promising therapeutic agent.

Introduction

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors.[1] In normal physiological conditions, its activation is transient and tightly regulated.[2] However, in many malignancies, including breast, pancreatic, and rhabdomyosarcoma, STAT3 is persistently activated, leading to the transcription of genes involved in oncogenesis.[2][3][4] The aberrant activation of STAT3 makes it an attractive target for therapeutic intervention.[2] this compound was developed through a structure-based design approach to specifically target the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and subsequent dimerization and nuclear translocation.[5][6]

Target Identification: STAT3

The selection of STAT3 as the therapeutic target for this compound is based on its extensive validation as a driver of tumorigenesis. Constitutive STAT3 signaling promotes cancer cell proliferation, prevents apoptosis, and facilitates metastasis.[4] this compound was designed to bind to the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream signaling.[6]

Target Validation: In Vitro and Cellular Efficacy of this compound

The efficacy of this compound as a STAT3 inhibitor has been demonstrated across various cancer cell lines. Treatment with this compound leads to a dose-dependent decrease in STAT3 phosphorylation, resulting in the downregulation of its target genes, induction of apoptosis, and inhibition of cancer cell migration and colony formation.[3][4]

Quantitative Analysis of this compound Activity

While specific IC50 and Kd values are not consistently reported in a consolidated format across the primary literature, the available data from dose-response studies indicate the potent and selective activity of this compound against cancer cells with activated STAT3. The following tables summarize the observed effects of this compound at various concentrations.

| Cell Line | Cancer Type | This compound Concentration (µM) | Observed Effect | Reference |

| MDA-MB-231, SUM159 | Breast Cancer | 15, 20 | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2, Bcl-xL, Cyclin D1, and Survivin mRNA levels.[3][5] | [3] |

| PANC-1, SW1990 | Pancreatic Cancer | 15, 20 | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2 and Cyclin D1 (PANC-1) or Survivin (SW1990) mRNA.[3] | [3] |

| RH28, RH30, RD2 | Rhabdomyosarcoma | 25 | Inhibition of STAT3 phosphorylation, decreased STAT3 DNA binding ability, and downregulation of target genes.[4] | [4] |

| MCF-7, ASPC-1 | Breast/Pancreatic | 25, 50 | Blockade of IL-6-induced STAT3 phosphorylation.[3] | [3] |

Table 1: Cellular Activity of this compound in Various Cancer Cell Lines. This table summarizes the effective concentrations of this compound and its observed biological effects in different cancer cell lines as reported in the literature.

| Assay Type | Cell Line(s) | This compound Concentration (µM) | Outcome | Reference |

| Colony Formation | MDA-MB-231, PANC-1 | Not specified | Remarkable reduction in colony formation capability.[5] | [5] |

| Cell Migration (Wound Healing) | MDA-MB-231, PANC-1 | Not specified | Reduced migration ability after 48 hours.[5] | [5] |

| Apoptosis (Caspase-3/7 activity) | MDA-MB-231, SUM159, PANC-1, SW1990 | Dose-dependent | Increased caspase-3/7 activity.[3] | [3] |

| Chemosensitization | MDA-MB-231 | 15, 20 | Enhanced cytotoxicity of Doxorubicin.[3] | [3] |

| Chemosensitization | PANC-1 | 15, 20 | Enhanced cytotoxicity of Gemcitabine.[3] | [3] |

Table 2: Functional Effects of this compound on Cancer Cell Phenotypes. This table outlines the impact of this compound on key cancer cell behaviors such as proliferation, migration, and sensitivity to chemotherapy.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the STAT3 signaling cascade. Upon binding of cytokines or growth factors to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3 at Tyr705.[1] This phosphorylation event is critical for the homodimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to the promoters of target genes.[2] this compound was designed to bind to the pY705 binding site of the STAT3 monomer, thus preventing its phosphorylation and activation.[3] This blockade leads to the downregulation of key genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[3][4]

Figure 1: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound as a STAT3 inhibitor.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is for assessing the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PANC-1)

-

This compound compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run at a constant voltage.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Figure 2: Workflow for Western Blot analysis of STAT3 phosphorylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

-

Cancer cell line expressing STAT3

-

This compound compound

-

PBS with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

Western blotting materials (as described in section 5.1)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

-

Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells using a suitable method, such as three cycles of freeze-thaw or sonication, to release the soluble proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

-

Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble STAT3 at each temperature point by Western blotting, as described in section 5.1.

-

Data Analysis: Quantify the band intensities for STAT3 at each temperature for both the this compound treated and control samples. Plot the percentage of soluble STAT3 against temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound has been identified and validated as a potent and selective inhibitor of STAT3 phosphorylation. Preclinical studies have demonstrated its ability to suppress the growth of various cancer cells by inducing apoptosis and inhibiting cell migration, highlighting its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential STAT3 inhibitors. Future studies should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, as well as evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer. The continued exploration of targeted therapies like this compound holds significant promise for advancing cancer treatment.

References

- 1. Integrative Bayesian analysis identifies rhabdomyosarcoma disease genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 4. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

XZH-5: A Potent Inhibitor of STAT3 Signaling in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design to specifically target the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Constitutive activation of the STAT3 signaling pathway is a frequent oncogenic driver in a variety of human cancers, including breast, pancreatic, and rhabdomyosarcoma, making it a promising target for therapeutic intervention.[2][3][4][5] this compound has demonstrated significant potential in preclinical studies by inhibiting STAT3 phosphorylation, inducing apoptosis, and enhancing the efficacy of conventional chemotherapeutic agents in cancer cells with elevated STAT3 activity.[1][2][4]

Core Mechanism of Action

This compound exerts its biological activity by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2][3][4][6] This post-translational modification is a critical step in the activation of STAT3, which is often mediated by upstream kinases such as Janus kinases (JAKs) in response to cytokine signaling, for instance, with Interleukin-6 (IL-6).[1][2][5] By preventing this phosphorylation event, this compound effectively blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby inhibiting the transcription of its downstream target genes.[1][5][6]

Notably, the inhibitory action of this compound appears to be selective for STAT3. Studies have shown that this compound does not significantly affect other signaling pathways, such as the mTOR, JAK2, AKT, and ERK pathways.[1][2][3] Furthermore, it does not inhibit the interferon-γ-induced phosphorylation of STAT1, indicating a degree of specificity for the STAT3 signaling cascade.[5][6]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and inhibitory effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Metric | Value | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | IC50 | 15.5 µM | [7] |

| HPAC | Pancreatic Cancer | MTT Assay | IC50 | 17.4 µM | [7] |

Signaling Pathway

The following diagram illustrates the targeted inhibition of the STAT3 signaling pathway by this compound.

Key Biological Effects of this compound

-

Induction of Apoptosis: Treatment with this compound leads to a concomitant increase in the levels of cleaved PARP and caspase-3, which are key markers of apoptosis.[1][2][3] The activity of caspase-3/7 is also enhanced in cancer cells following exposure to this compound.[2][3]

-

Downregulation of STAT3 Target Genes: By inhibiting STAT3, this compound effectively reduces the mRNA expression of several downstream target genes that are crucial for tumor cell survival and proliferation. These include Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[1][2][3][5]

-

Inhibition of Colony Formation and Cell Migration: this compound has been shown to reduce the colony-forming ability of breast and pancreatic cancer cells, indicating an inhibitory effect on their long-term proliferative capacity.[1][3] Additionally, this compound treatment impairs the migratory ability of these cancer cells.[1][3][5]

-

Synergistic Effects with Chemotherapeutic Drugs: this compound enhances the cytotoxic effects of conventional chemotherapeutic agents.[1][2][4] For instance, in breast cancer cells, it acts synergistically with Doxorubicin, while in pancreatic cancer cells, it enhances the efficacy of Gemcitabine.[1][2] This suggests that this compound could be used in combination therapies to potentially lower the required doses of cytotoxic drugs and mitigate their side effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 3,000 cells per well and cultured for 24 hours.

-

Treatment: The cells are then treated with varying concentrations of this compound, either alone or in combination with other chemotherapeutic agents (e.g., Doxorubicin for MDA-MB-231 cells or Gemcitabine for PANC-1 cells).

-

Incubation: The treated cells are incubated for a specified period, for example, 36 hours, to allow the drugs to take effect.[2]

-

Measurement: Cell viability is measured using a commercial kit such as the CyQUANT NF Kit. The medium is removed, and a dye solution is added to each well. After a 30-minute incubation at 37°C, the fluorescence is measured at an excitation/emission wavelength of approximately 485/530 nm.[1][2]

Apoptosis Assay (Caspase-3/7 Activity)

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with different concentrations of this compound for a specified duration (e.g., 2 or 8 hours).[3]

-

Reagent Addition: Following treatment, a caspase-3/7 reagent (e.g., Apo-One® Caspase-3/7 Reagent) is added to each well.

-

Incubation: The plate is incubated at 37°C for 30 minutes.[3]

-

Fluorescence Measurement: The fluorescence, which is proportional to the amount of caspase-3/7 activity, is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for a designated time (e.g., 8 hours), cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as p-STAT3 (Tyr705), total STAT3, cleaved PARP, and cleaved Caspase-3.[1][2][3][5]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence detection system.

Colony Formation Assay

-

Pre-treatment: Cancer cells are pre-treated with this compound (e.g., 25 µM or 50 µM) for 2 hours.[1][3]

-

Cell Seeding: After pre-treatment, viable cells are counted, and a specific number of cells (e.g., 1000 cells) are seeded into a 100 mm dish.[1]

-

Incubation: The cells are cultured in fresh medium without this compound for approximately 14 days to allow for colony formation.[1]

-

Staining and Counting: The resulting colonies are fixed with cold methanol and stained with crystal violet. The number of colonies is then counted to assess the long-term effects of this compound on cell proliferation and survival.[1][3]

Luciferase Reporter Assay for STAT3 Transcriptional Activity

-

Cell Transfection: HeLa cells are co-transfected with a STAT3-dependent luciferase reporter plasmid (Stat3-Luc) and a control plasmid.

-

Treatment: The transfected cells are treated with this compound.

-

Luciferase Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system. The activity of the STAT3-dependent luciferase is normalized to the control luciferase activity to determine the effect of this compound on STAT3 transcriptional activity.[1][2]

Experimental Workflow Example

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on STAT3 phosphorylation and apoptosis.

Concluding Remarks

This compound is a promising small molecule inhibitor of STAT3 phosphorylation with demonstrated anti-cancer activity in preclinical models of breast, pancreatic, and rhabdomyosarcoma cancers. Its ability to induce apoptosis, inhibit cell proliferation and migration, and synergize with existing chemotherapies highlights its potential as a therapeutic agent. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and explore its translational potential in oncology.

References

- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

XZH-5: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZH-5 is a synthetic, non-peptide, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and migration, while suppressing anti-tumor immunity. This compound has emerged as a promising preclinical candidate for cancer therapy by directly targeting this key oncogenic driver. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of its role in cellular signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of a wide array of downstream target genes involved in tumorigenesis. By preventing STAT3 phosphorylation, this compound effectively abrogates its function as a transcription factor. This leads to the downregulation of key proteins that promote cancer cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin.[1][2] The inhibition of the STAT3 pathway by this compound ultimately results in the induction of apoptosis (programmed cell death), and a reduction in colony formation and cell migration in various cancer cell lines.[1]

Data Presentation

In Vitro Efficacy: Dose-Dependent Inhibition of STAT3 Phosphorylation

This compound has been shown to inhibit STAT3 phosphorylation in a dose-dependent manner across various cancer cell lines. The following table summarizes the observed effects at different concentrations.

| Cancer Type | Cell Line | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Reference |

| Breast Cancer | MDA-MB-231 | 15, 20 | Dose-dependent reduction | [1] |

| Breast Cancer | SUM159 | 15, 20 | Dose-dependent reduction | [1] |

| Pancreatic Cancer | PANC-1 | 15, 20 | Dose-dependent reduction | [1] |

| Pancreatic Cancer | SW1990 | 15, 20 | Dose-dependent reduction | [1] |

In Vitro Efficacy: IC50 Values

In Vivo Efficacy

Preclinical studies in mouse models have indicated that this compound exhibits low toxicity, with no significant body weight loss observed at effective concentrations.[1] However, detailed public data on tumor growth inhibition, including changes in tumor volume and weight in xenograft models, is currently limited.

Synergistic Effects with Chemotherapy

This compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents. This synergistic activity suggests a potential role for this compound in combination therapies to overcome drug resistance and improve treatment outcomes.[1]

| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Observed Effect | Reference |

| Breast Cancer | MDA-MB-231 | Doxorubicin (2.5 µM) | 15, 20 | Enhanced cytotoxicity | [1] |

| Pancreatic Cancer | PANC-1 | Gemcitabine (250 nM) | 15, 20 | Enhanced cytotoxicity | [1] |

Experimental Protocols

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, PANC-1) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3/7 Activity Assay (Apoptosis)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

-

Assay Reagent Addition: Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.

-

Incubation: Incubate the plate at room temperature in the dark for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

Methodology:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours).

-

Incubation: Remove the treatment and allow the cells to grow in fresh medium for 10-14 days, until visible colonies are formed.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Migration Assay (Wound Healing)

Objective: To evaluate the effect of this compound on cancer cell migration.

Methodology:

-

Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the wound at different points and calculate the rate of closure.

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical in vitro workflow for evaluating the anti-cancer effects of this compound.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage of research.

Conclusion

This compound represents a promising targeted therapy for cancers characterized by the constitutive activation of STAT3 signaling. Its ability to inhibit STAT3 phosphorylation, induce apoptosis, and synergize with existing chemotherapies warrants further investigation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and pharmacokinetic profiling to pave the way for potential clinical evaluation.

References

- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

XZH-5: A Preclinical Technical Guide on Pharmacology and Toxicology

For Research, Scientific, and Drug Development Professionals

Abstract

XZH-5 is a novel, non-peptide, cell-permeable small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound selectively inhibits the phosphorylation of STAT3 at the Tyr705 residue, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor cell proliferation and migration. This document provides a comprehensive overview of the preclinical pharmacology, pharmacokinetics, and toxicology of this compound, based on publicly available data. It is intended to serve as a technical guide for researchers and drug development professionals investigating STAT3-targeted therapies.

Pharmacology

This compound exerts its anti-neoplastic effects by directly interfering with the activation of the STAT3 protein, a latent cytoplasmic transcription factor that plays a pivotal role in cell growth, survival, and differentiation.

Mechanism of Action

This compound is a structure-based designed molecule that selectively targets STAT3. Its primary mechanism of action is the inhibition of both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyr705.[1][2][3] This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3. By preventing this activation step, this compound effectively blocks the transcriptional activity of STAT3.[3][4] This leads to the downregulation of various STAT3 target genes responsible for cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2, Bcl-xL, Survivin).[1][2][4][5] The inhibition of the STAT3 pathway by this compound ultimately results in the induction of apoptosis (programmed cell death) and a reduction in the colony-forming ability and migration of cancer cells.[1][3][4][5]

Signaling Pathway

The diagram below illustrates the role of STAT3 in oncogenesis and the inhibitory action of this compound. Cytokines like IL-6 or growth factors activate upstream kinases (e.g., JAKs, SRC), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and initiates the transcription of target genes that promote tumor growth and survival. This compound intervenes by preventing the initial phosphorylation of STAT3.

Selectivity

This compound demonstrates notable selectivity for STAT3. Studies have shown that it does not affect the phosphorylation or activity of other related signaling proteins, including STAT1, Janus kinase (JAK1, JAK2), mTOR, AKT, or ERK.[1][4] This selectivity is advantageous as it may reduce off-target effects. For instance, its inability to block IFN-γ-induced STAT1 phosphorylation indicates it does not interfere with the tumor-suppressive functions of STAT1.[1][3]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines that exhibit constitutive STAT3 activation. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell viability by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| MDA-MB-231 | Breast Cancer | 15.5 | 72 hours |

| PANC-1 | Pancreatic Cancer | 24.7 | 72 hours |

| HPAC | Pancreatic Cancer | 17.4 | 72 hours |

| SW1990 | Pancreatic Cancer | 17.9 | 72 hours |

| RH30 | Rhabdomyosarcoma | ~25* | 8 hours |

| HepG2 | Hepatocellular Carcinoma | Not specified | - |

| Concentration shown to effectively reduce p-STAT3 levels and induce apoptosis. |

Pharmacokinetics (Illustrative)

Detailed pharmacokinetic (PK) data for this compound are not publicly available. The following data is illustrative, based on published values for WP1066, another preclinical small molecule STAT3 inhibitor with demonstrated in vivo activity, to provide a representative profile for a compound of this class.

Preclinical Pharmacokinetic Parameters

| Parameter | Route | Dose (mg/kg) | Value (Unit) | Species |

| Absorption | ||||

| Cmax (Peak Plasma Concentration) | IV | 40 | 4.31 (µM) | Mouse |

| Cmax (Peak Plasma Concentration) | PO | 40 | >1 (µM) | Mouse |

| Bioavailability (F) | PO/IV | 40 | ~20 (%) | Mouse |

| Distribution | ||||

| Tumor Accumulation | IV | 40 | Multiple-fold over plasma | Mouse |

| Metabolism | ||||

| Plasma Half-life (in vitro) | N/A | N/A | 2.6 (hours) | Mouse |

| Elimination | ||||

| Half-life (t½) | IV | 40 | 4.5 (hours) | Mouse |

Source: Representative data from STAT3 inhibitor WP1066.[4]

Experimental Workflow: Pharmacokinetic Study

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study in rodents, designed to determine key parameters like Cmax, half-life, and bioavailability.

Toxicology and Safety

Preclinical data suggest that this compound has a favorable safety profile with low toxicity against normal, non-cancerous cells.

In Vitro and In Vivo Safety Findings

-

Normal Cell Viability: this compound did not affect the viability of normal fibroblast cells (WI-38) at concentrations that were cytotoxic to cancer cells.[1]

-

In Vivo Tolerance: In a study using non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice, subcutaneous administration of this compound at a high concentration (100 mg/kg) every other day for two weeks did not lead to body weight loss, suggesting good tolerance.[2][4]

Toxicology Profile (Illustrative)

Specific pivotal toxicology data (e.g., LD50, NOAEL) for this compound have not been published. The table below provides an illustrative summary of expected endpoints from a standard preclinical toxicology evaluation for a small molecule inhibitor.

| Study Type | Species | Route | Key Findings / Endpoints Measured |

| Acute Toxicity | Mouse | IV, PO | Maximum Tolerated Dose (MTD), LD50, clinical signs, gross pathology |

| Repeat-Dose Toxicity | Rat | PO (28-day) | NOAEL, clinical observations, body weight, hematology, clinical chemistry, histopathology |